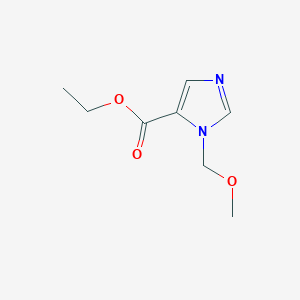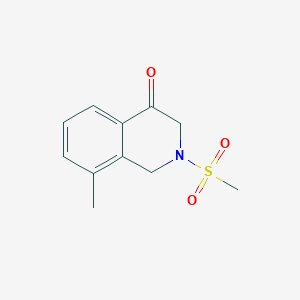
2-MEthanesulfonyl-8-methyl-1,3-dihydroisoquinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-MEthanesulfonyl-8-methyl-1,3-dihydroisoquinolin-4-one is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds, and this particular compound features a methanesulfonyl group and a methyl group on its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-MEthanesulfonyl-8-methyl-1,3-dihydroisoquinolin-4-one typically involves multiple steps, starting with the construction of the isoquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of an ortho-aminobenzaldehyde with a suitable ketone under acidic conditions. The methanesulfonyl group can be introduced through subsequent sulfonation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing by-products and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-MEthanesulfonyl-8-methyl-1,3-dihydroisoquinolin-4-one can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can lead to the formation of reduced analogs.
Substitution: : Substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Scientific Research Applications
2-MEthanesulfonyl-8-methyl-1,3-dihydroisoquinolin-4-one has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex molecules.
Biology: : The compound can be used in biological studies to understand enzyme interactions and metabolic pathways.
Medicine: : It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: : Its derivatives can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-MEthanesulfonyl-8-methyl-1,3-dihydroisoquinolin-4-one exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used, but it generally involves binding to enzymes or receptors, leading to downstream biological effects.
Comparison with Similar Compounds
2-MEthanesulfonyl-8-methyl-1,3-dihydroisoquinolin-4-one is similar to other isoquinoline derivatives, such as 2-Methanesulfonyl-2,3-dihydro-1H-isoquinolin-4-one and 2-Methanesulfonyl-1,2,3,4-tetrahydroisoquinoline. its unique structural features, such as the presence of the methyl group at the 8-position, distinguish it from these compounds and contribute to its distinct properties and applications.
List of Similar Compounds
2-Methanesulfonyl-2,3-dihydro-1H-isoquinolin-4-one
2-Methanesulfonyl-1,2,3,4-tetrahydroisoquinoline
2-Methanesulfonyl-7-methyl-1,2,3,4-tetrahydroisoquinoline
Properties
IUPAC Name |
8-methyl-2-methylsulfonyl-1,3-dihydroisoquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-8-4-3-5-9-10(8)6-12(7-11(9)13)16(2,14)15/h3-5H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMZKCCEZMBNCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CN(CC(=O)C2=CC=C1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(tert-Butoxy)carbonyl]-3-methylbut-2-enoic acid](/img/structure/B8133904.png)
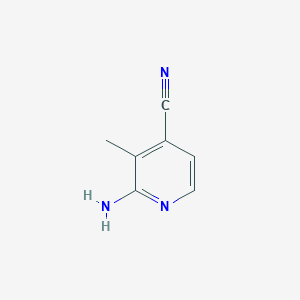


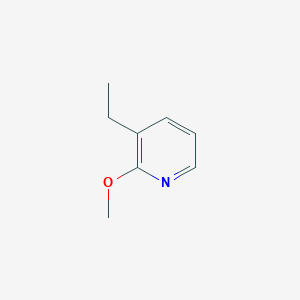
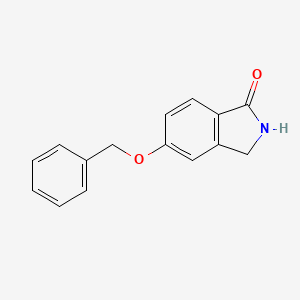
![1-[5-Bromo-2-(methylamino)phenyl]ethanone](/img/structure/B8133941.png)
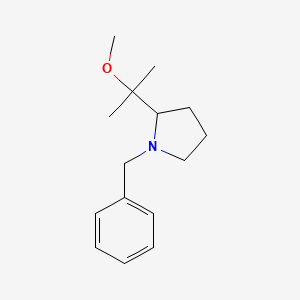
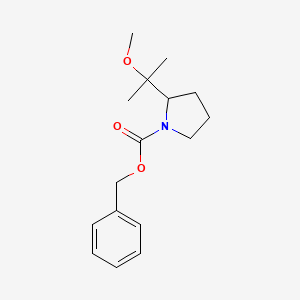

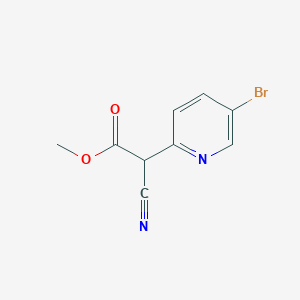
![N-[(1Z)-2-Pentylcyclopentylidene]hydroxylamine](/img/structure/B8133963.png)
